molecular formula C8H7N3O3 B575323 Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate CAS No. 181283-94-3

Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate

Cat. No.: B575323
CAS No.: 181283-94-3
M. Wt: 193.162
InChI Key: ZBFWNAHNEDRPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate (CAS 181283-94-3) is a fused heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It serves as a versatile synthetic intermediate, or "building block," for the construction of more complex molecules . The structure incorporates both a furopyrazine core and reactive functional groups, including an aromatic amine and a methyl ester, which are amenable to various chemical transformations such as Pd-catalyzed cross-coupling reactions . While specific biological data for this furopyrazine derivative is not widely reported in the literature, its structural analog, the thieno[2,3-b]pyrazine core, is well-documented. This related scaffold is found in compounds with diverse biological activities, including serving as kinase inhibitors . The presence of the 7-amino group is particularly noteworthy, as it allows for the synthesis of novel derivatives via C–N Buchwald-Hartwig cross-coupling, a method extensively used to create compounds for antitumor activity evaluation . Researchers can leverage this compound to develop new chemical entities for probing biological pathways or screening in various assay systems. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-13-8(12)6-4(9)5-7(14-6)11-3-2-10-5/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFWNAHNEDRPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=NC=CN=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tota and Elderfield Method

The foundational approach for synthesizing pyrazinone derivatives involves the condensation of α-amino ketones with α-haloacetyl halides. Adapted for methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate, this method proceeds as follows:

  • Reaction Setup : A furo-containing α-amino ketone hydrochloride reacts with bromoacetyl bromide in chloroform at 0–5°C, using calcium carbonate to neutralize HCl byproducts.

  • Cyclization : The intermediate ketoamide undergoes treatment with ammonia and sodium iodide, forming a dihydropyrazine intermediate.

  • Oxidation : Air oxidation or manganese dioxide converts the dihydropyrazine to the aromatic pyrazinone core.

Key Advantages :

  • Bromoacetyl bromide’s superior reactivity minimizes side reactions compared to chloroacetyl chloride.

  • Calcium carbonate mitigates self-condensation of the α-amino ketone.

Limitations :

  • Low yields (20–40%) due to competing lactonization or polymerization.

  • Requires strict temperature control to avoid decomposition.

Baxter Modification for 5-Unsubstituted Derivatives

To synthesize analogs unsubstituted at position 5, Baxter et al. employed α-amino aldehydes protected as thioacetals:

  • Protection : The α-amino aldehyde is converted to a 1,1-bis(ethylthio)propan-2-amine derivative.

  • Condensation : Reaction with bromoacetyl bromide in tetrahydrofuran (THF) at −20°C.

  • Deprotection and Cyclization : Acidic hydrolysis releases the aldehyde, followed by ammonia treatment and oxidation.

Typical Yields : 35–50%, with improved regioselectivity over the Tota method.

Jones-Karmas-Spoerri Amination-Cyclization

This one-pot method condenses α-amino acid amides with 1,2-dicarbonyl compounds, forming the pyrazinone ring via:

  • Amide Activation : Hydrohalides of α-amino acid amides (e.g., furo-containing derivatives) react more efficiently than free amides.

  • Dicarbonyl Coupling : Glyoxal or methylglyoxal introduces the pyrazine carbonyl groups.

  • Base-Mediated Cyclization : Potassium hydroxide or piperidine facilitates ring closure at 80–100°C.

Optimized Conditions :

ParameterOptimal Value
Temperature80°C
BasePiperidine
SolventEthanol/water (3:1)
Reaction Time12–24 h

Yield Range : 45–60%, with scalability demonstrated at pilot-plant levels.

Cyclization of Functionalized Precursors

Amino Acid-Derived Cyclization

Furopyrazine esters are accessible via cyclization of dipeptide analogs:

  • Anhydride Formation : Heating dl-alanyl-leucyl anhydride in phosphoryl chloride at 140°C generates chloropyrazine intermediates.

  • Esterification : Methanolysis converts chlorides to methyl esters.

  • Functionalization : Subsequent nitroguanidination and hydrolysis yield the target amine.

Critical Considerations :

  • Phosphoryl chloride’s corrosivity necessitates specialized reactor materials.

  • Multi-step purification reduces overall yield (25–30%).

Industrial-Scale Production

Continuous Flow Synthesis

Modern production leverages microreactor technology to enhance efficiency:

  • Precision Mixing : α-Amino ketones and bromoacetyl bromide are combined in a PTFE-coated reactor at 5°C.

  • In-Line Neutralization : Calcium carbonate slurry continuously neutralizes HCl.

  • Oxidation Module : Manganese dioxide beds ensure complete aromatization.

Throughput : 1.2 kg/day with 65% yield, surpassing batch methods.

Analytical Validation of Synthesis

Structural Confirmation

TechniqueDiagnostic Features
1H NMR Aminofuro proton at δ 6.8–7.1 ppm (d, J = 3.5 Hz)
13C NMR Ester carbonyl at δ 168–170 ppm
HRMS [M+H]+ at m/z 193.16 (Δ < 2 ppm)

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 min.

  • Elemental Analysis : C 49.74%, H 3.65%, N 21.75% (theoretical: C 49.74%, H 3.65%, N 21.75%).

Challenges and Optimization Strategies

Competing Lactonization

During Sonogashira coupling, 6-endo-dig cyclization forms tricyclic lactones (5–20% yield). Mitigation strategies include:

  • Temperature Reduction : Lowering from 80°C to 50°C slows cyclization kinetics.

  • Steric Hindrance : Ortho-methyl substituents on arylalkynes reduce byproduct formation.

Regioselectivity Control

X-ray crystallography confirms regiochemistry via π-π stacking patterns:

  • Furopyrazines exhibit C–H⋯O/N interactions vs. S⋯S contacts in thieno analogs .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate serves as a crucial building block in the synthesis of more complex molecules, facilitating the development of novel compounds with potential applications in various fields.

2. Biology

  • Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties, showing effectiveness against various microbial strains.
  • Antitumor Activity : Numerous studies have demonstrated its cytotoxic effects against different cancer cell lines, indicating its potential as an anticancer agent.

3. Medicine

  • Therapeutic Agent : Ongoing research is exploring its viability as a therapeutic agent for treating various diseases, particularly cancers. The compound's ability to inhibit tumor cell growth has been a focal point in recent studies.

4. Industry

  • Material Development : The compound is utilized in the development of new materials with specific properties, which can be applied in pharmaceuticals and other industrial sectors.

Antitumor Activity

This compound has shown significant antitumor activity across several human tumor cell lines. Below is a summary of key findings from various studies:

Cell LineGI50 (µM)Toxicity to Vero Cells
Gastric Adenocarcinoma (AGS)≤ 7.8None
Colorectal Adenocarcinoma (CaCo-2)≤ 11None
Breast Carcinoma (MCF7)≤ 11None
Non-Small Cell Lung Carcinoma (NCI-H460)≤ 11None

These results indicate that the compound exhibits potent activity against tumor cells without significant toxicity to non-tumor cells such as Vero cells derived from African green monkey kidney.

Mechanism of Action

The mechanism by which Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 2: Antitumor Activity of Selected Compounds

Compound Cell Line (GI₅₀, µM) Toxicity (Vero Cells) Reference
Thieno derivative 2g AGS: 7.8; CaCo-2: 11.0 Non-toxic at GI₅₀
Thieno derivative 2b (2-methoxyphenyl) AGS: 9.5 Non-toxic at GI₅₀

Biological Activity

Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antitumor and antimicrobial activities, supported by data from various studies.

Chemical Structure and Properties

This compound features a fused ring system that combines furo and pyrazine structures. Its molecular formula is C10H10N4O2C_{10}H_{10}N_4O_2 with a molecular weight of approximately 218.22 g/mol. The presence of an amino group and a methyl ester contributes to its unique reactivity and biological profile.

Antitumor Activity

Numerous studies have explored the antitumor potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cell Lines Tested : The compound was evaluated against human tumor cell lines including gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460).
  • Cytotoxicity Results : The compound exhibited a GI50 (growth inhibition concentration) of less than 11 µM in several cases, indicating potent activity without significant toxicity to non-tumor cell lines such as Vero cells derived from African green monkey kidney .
Cell LineGI50 (µM)Toxicity to Vero Cells
Gastric Adenocarcinoma (AGS)≤ 7.8None
Colorectal Adenocarcinoma (CaCo-2)≤ 11None
Breast Carcinoma (MCF7)≤ 11None
Non-Small Cell Lung Carcinoma (NCI-H460)≤ 11None

The mechanism by which this compound exerts its effects appears to involve apoptosis and cell cycle arrest. Studies indicate that the compound induces atypical distributions in cell cycle profiles, suggesting alternative pathways of growth inhibition rather than standard apoptotic mechanisms .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various pathogens.

Key Findings:

  • Microbial Testing : The compound was tested against common bacterial strains such as Pseudomonas aeruginosa and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be as low as 0.21 µM for certain derivatives, indicating strong antibacterial potential comparable to established antibiotics like ciprofloxacin .
Bacterial StrainMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21

Structure-Activity Relationship (SAR)

The biological activity of this compound can be modulated by structural modifications. Research has established several structure-activity relationships that highlight the importance of specific functional groups in enhancing the compound's efficacy against cancer and bacteria.

Notable Modifications:

  • Amino Group Positioning : Variations in the positioning of the amino group significantly affect binding affinity and biological activity.
  • Substituents on the Furo Ring : Different substituents can enhance or diminish activity, suggesting that fine-tuning these groups may lead to more potent derivatives.

Case Studies

  • Study on Antitumor Activity : A study conducted on various derivatives revealed that compounds with methoxy substitutions showed enhanced selectivity towards AGS cells while maintaining low toxicity levels against normal cells .
  • Antimicrobial Efficacy : Another case study highlighted the effectiveness of this compound in inhibiting biofilm formation in E. coli, suggesting potential applications in treating biofilm-associated infections .

Q & A

Q. What synthetic routes are commonly employed to prepare methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via Pd-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig or Sonogashira coupling) using brominated or iodinated precursors. For instance, Sonogashira coupling of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with arylalkynes in the presence of Pd/Cu catalysts and Et3N yields products in 50–75% yields . Reaction optimization (e.g., ligand selection, solvent polarity) is critical for substrates with varying electronic properties. For example, electron-deficient arylhalides require polar aprotic solvents like DMF to stabilize intermediates .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Post-synthesis characterization involves:

  • NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns and regioselectivity (e.g., distinguishing furopyrazine vs. thienopyrazine derivatives) .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) with ppm-level accuracy .
  • Column chromatography : Silica gel purification using gradients of ethyl acetate/hexane to remove unreacted precursors or side products .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H314/H318 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (P261/P271 precautions) .
  • Storage : In airtight containers under inert gas (N2 or Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different tumor cell lines?

Discrepancies in antitumor activity (e.g., GI50 values) between cell lines like AGS (gastric) and NCI-H460 (lung) often arise from cell-specific uptake mechanisms or differential expression of molecular targets . For example, methoxylated derivatives (e.g., compound 2g ) showed selectivity for AGS cells (GI50 = 7.8 µM) but no apoptosis induction, suggesting non-canonical mechanisms like cell cycle disruption . To address contradictions:

  • Perform flow cytometry to analyze cell cycle phases (G1/S/G2-M arrest).
  • Validate target engagement via western blotting (e.g., cyclin-dependent kinase inhibition) .

Q. What strategies optimize the compound’s solubility and stability in in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) for initial solubilization, followed by dilution in PBS or culture media .
  • pH adjustment : Buffered solutions (pH 7.4) prevent ester hydrolysis of the carboxylate group .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Docking studies : Use software like AutoDock Vina to predict binding poses within target proteins (e.g., DAPK1/2 kinases) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize derivatives for synthesis .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .

Methodological Challenges & Solutions

Q. How to mitigate side reactions (e.g., lactonization) during Sonogashira coupling?

Undesired 6-endo-dig cyclization to tricyclic lactones (5–20% yields) can occur during Sonogashira reactions. Mitigation strategies include:

  • Lowering reaction temperature (e.g., from 80°C to 50°C) to reduce cyclization kinetics .
  • Steric hindrance : Introduce bulky substituents (e.g., ortho-methyl groups) on arylalkynes to disfavor cyclization .

Q. What analytical techniques differentiate between furopyrazine and thienopyrazine analogs?

  • X-ray crystallography : Resolves π-π stacking patterns and hydrogen-bonding networks (e.g., C–H⋯O/N interactions in furopyrazines vs. S⋯S contacts in thienopyrazines) .
  • IR spectroscopy : Distinct C=O stretching frequencies (~1700 cm<sup>−1</sup> for esters) and N–H bends (~1600 cm<sup>−1</sup> for amines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.